5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound with significant potential in various scientific fields This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of an ethyl ester group. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
Oxidation: Formation of 5-oxo-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reduction: Formation of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carbinol
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can also participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(2-hydroxy-ethyl)-1H-pyrazole-5-carboxylic acid ethyl ester
- 5-Hydroxy-4-(2-methoxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- 5-Hydroxy-4-(2-hydroxy-propyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)6-5(3-4-11)7(12)10-9-6/h11H,2-4H2,1H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCQUMUMPNCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NN1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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